molecular formula C10H5ClFNO2 B12312753 4-Chloro-5-fluoroquinoline-8-carboxylic acid

4-Chloro-5-fluoroquinoline-8-carboxylic acid

Cat. No.: B12312753
M. Wt: 225.60 g/mol
InChI Key: VWVPSTILGPZSRH-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoroquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the fluoroquinolone family, which is known for its significant antibacterial properties. The incorporation of both chlorine and fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H5ClFNO2

Molecular Weight

225.60 g/mol

IUPAC Name

4-chloro-5-fluoroquinoline-8-carboxylic acid

InChI

InChI=1S/C10H5ClFNO2/c11-6-3-4-13-9-5(10(14)15)1-2-7(12)8(6)9/h1-4H,(H,14,15)

InChI Key

VWVPSTILGPZSRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=NC2=C1C(=O)O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloroaniline with ethyl 2-fluoroacetoacetate under acidic conditions to form the quinoline ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 8-position .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction between 3-chloroaniline, ethyl 2-fluoroacetoacetate, and other reagents, resulting in the formation of 4-Chloro-5-fluoroquinoline-8-carboxylic acid in a shorter time compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity :
4-Chloro-5-fluoroquinoline-8-carboxylic acid exhibits potent antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This mechanism leads to bacterial cell death, making it a candidate for developing new fluoroquinolone antibiotics .

Research Findings :
Recent studies have shown that derivatives of this compound can possess enhanced antibacterial efficacy against both Gram-negative and Gram-positive bacteria. For instance, modifications to the quinolone structure have been explored to improve potency and reduce resistance in clinical settings .

Material Science Applications

The carboxylic acid functional group allows for potential applications in creating new materials. Researchers are investigating the compound's ability to form polymers or other functional materials with unique properties. The versatility of carboxylic acids in material science makes this compound a subject of interest for developing advanced materials .

Comparative Analysis with Related Compounds

The following table compares 4-chloro-5-fluoroquinoline-8-carboxylic acid with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
4-Chloroquinoline-8-carboxylic AcidLacks fluorine atomMay exhibit different biological activity
5-Fluoroquinoline-8-carboxylic AcidLacks chlorine atomChemical reactivity may differ due to absence of chlorine
4,7-DichloroquinolineContains an additional chlorine atomAltered chemical behavior due to extra chlorine
2-Chloro-8-fluoroquinoline-4-carboxylic AcidDifferent substitution pattern on quinoline ringMay exhibit distinct biological properties

The unique combination of chlorine and fluorine in 4-chloro-5-fluoroquinoline-8-carboxylic acid enhances its biological activity compared to its analogs, allowing for specific interactions with biological targets.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives of fluoroquinolones, including those based on 4-chloro-5-fluoroquinoline-8-carboxylic acid. The results indicated that certain derivatives exhibited significantly higher potency against resistant bacterial strains compared to traditional antibiotics .
  • Material Development : Research is ongoing into the use of this compound in synthesizing new polymers that could be used in biomedical applications. Initial findings suggest that the incorporation of the quinoline structure could enhance material properties such as biodegradability and mechanical strength .

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoroquinoline-8-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Ciprofloxacin
  • Ofloxacin
  • Nalidixic Acid

Comparison

4-Chloro-5-fluoroquinoline-8-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which enhance its antibacterial activity compared to other fluoroquinolones. This dual substitution provides a broader spectrum of activity and improved efficacy against resistant bacterial strains .

Biological Activity

4-Chloro-5-fluoroquinoline-8-carboxylic acid is a heterocyclic compound belonging to the quinoline family, characterized by the presence of both chlorine and fluorine substituents. This unique structural profile contributes significantly to its biological activity, particularly as an antibacterial agent. The compound's mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.

Chemical Structure

The molecular formula of 4-chloro-5-fluoroquinoline-8-carboxylic acid is C_10H_6ClFNO_2, with a molecular weight of 225.60 g/mol. Its structure can be represented as follows:

Structure C9H5ClFNO2\text{Structure }\quad \text{C}_9\text{H}_5\text{ClFNO}_2

The primary biological activity of 4-chloro-5-fluoroquinoline-8-carboxylic acid is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication, transcription, and repair, making them vital for bacterial survival:

  • DNA Gyrase : Introduces negative supercoils into DNA, facilitating replication.
  • Topoisomerase IV : Separates intertwined DNA strands post-replication.

By inhibiting these enzymes, 4-chloro-5-fluoroquinoline-8-carboxylic acid effectively halts bacterial cell division, leading to cell death and providing a broad-spectrum antibacterial effect .

Biological Activity Data

The biological activity of 4-chloro-5-fluoroquinoline-8-carboxylic acid has been evaluated through various studies, demonstrating its effectiveness against a range of bacterial strains. Below is a summary of minimum inhibitory concentration (MIC) values against selected bacteria:

Bacterial Strain MIC (µg/mL) Notes
Staphylococcus aureus (MRSA)32Effective against methicillin-resistant strains
Escherichia coli16Moderate sensitivity
Pseudomonas aeruginosa64Lower efficacy compared to gram-positive bacteria

These findings indicate that while the compound exhibits potent antibacterial activity, its effectiveness varies across different bacterial species .

Case Studies

  • Antibacterial Efficacy : A study assessing the efficacy of various fluoroquinolone derivatives found that 4-chloro-5-fluoroquinoline-8-carboxylic acid demonstrated significant activity against MRSA strains with MIC values comparable to established antibiotics. The compound's dual-targeting ability enhances its therapeutic potential in treating resistant infections .
  • Molecular Docking Studies : Molecular docking simulations revealed that 4-chloro-5-fluoroquinoline-8-carboxylic acid binds effectively to the active sites of both DNA gyrase and topoisomerase IV. The binding energy was calculated at approximately -9.9 kcal/mol, indicating a strong interaction that correlates with its antibacterial potency .

Comparison with Similar Compounds

The biological activity of 4-chloro-5-fluoroquinoline-8-carboxylic acid can be compared to other related compounds:

Compound Name Structural Features Unique Aspects
4-Chloroquinoline-8-carboxylic AcidLacks fluorine atomMay exhibit reduced potency due to absence of fluorine
5-Fluoroquinoline-8-carboxylic AcidLacks chlorine atomDifferent chemical reactivity
4,7-DichloroquinolineContains an additional chlorine atomAltered chemical behavior due to extra chlorine

The presence of both chlorine and fluorine in 4-chloro-5-fluoroquinoline-8-carboxylic acid enhances its biological activity compared to these analogs .

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